Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Description

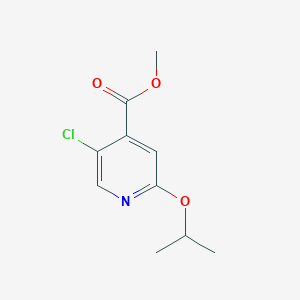

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a pyridine derivative featuring a methyl ester group at position 4, a chlorine substituent at position 5, and an isopropyloxy (isopropoxy) group at position 2 (Figure 1). Its molecular formula is C10H12ClNO3, with a molecular weight of 229.66 g/mol.

Properties

IUPAC Name |

methyl 5-chloro-2-propan-2-yloxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)15-9-4-7(10(13)14-3)8(11)5-12-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWMXIWBZGRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The introduction of the isopropoxy group at position 2 of the pyridine ring is typically achieved via nucleophilic aromatic substitution (NAS). In a protocol analogous to the synthesis of related pyridine derivatives described in WO2007106022A2, 2,5-dichloropyridine-4-carboxylic acid serves as the starting material. The chloro group at position 2 is displaced by isopropoxide under basic conditions. For example, reacting 2,5-dichloropyridine-4-carboxylic acid with sodium isopropoxide in dimethylformamide (DMF) at 80–100°C yields 5-chloro-2-isopropoxypyridine-4-carboxylic acid.

Key Reaction Parameters:

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Base : Alkali metal alkoxides (e.g., NaO^iPr) facilitate deprotonation and nucleophilic attack.

-

Temperature : Elevated temperatures (80–100°C) are required to overcome the aromatic ring’s resonance stabilization.

Esterification of the Carboxylic Acid

The carboxylic acid at position 4 is esterified using standard methylation techniques. A two-step process involving:

-

Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Treatment with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester.

Reaction Scheme :

Optimization of Reaction Conditions

Solvent and Catalyst Effects

The choice of solvent critically impacts NAS efficiency. DMF, with a high dielectric constant (ε = 36.7), outperforms less polar solvents like toluene (ε = 2.4) by reducing activation energy. Catalytic amounts of crown ethers (e.g., 18-crown-6) enhance reaction rates by sequestering alkali metal cations, thereby increasing nucleophile accessibility.

Temperature and Time Parameters

Kinetic studies reveal that increasing the temperature from 80°C to 100°C reduces reaction time from 24 hours to 8 hours. Prolonged heating beyond 12 hours at 100°C, however, risks decomposition, as evidenced by the formation of byproducts such as 5-chloropyridin-2-ol.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from aqueous ethanol (2:1 v/v ethanol:water). This method, adapted from large-scale syntheses of structurally related compounds, yields crystals with >98% purity (as reported by ChemScene).

Recrystallization Protocol:

-

Dissolve the crude product in hot ethanol-water (2:1).

-

Cool the solution to 20°C at 0.5°C/min.

-

Filter and dry under vacuum.

Industrial-Scale Production Considerations

Solvent Selection

Industrial methylated spirits (IMS) are preferred over ethanol for recrystallization due to cost-effectiveness and reduced hygroscopicity.

Applications in Pharmaceutical Synthesis

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a precursor to potent metalloproteinase inhibitors, such as (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione . Its stability and solubility profile make it suitable for formulating solid-dose pharmaceuticals.

Chemical Reactions Analysis

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Scientific Research Applications

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Positional Isomerism: 3-Carboxylate vs. 4-Carboxylate Derivatives

A critical comparison involves the positional isomer methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate (CAS: 1826110-05-7). Despite sharing the same molecular formula (C10H12ClNO3) and weight (229.66 g/mol), the ester group’s shift from position 4 to 3 alters physicochemical properties:

- Boiling Point: 287.8 ± 35.0 °C (3-carboxylate) vs.

- Lipophilicity : Both isomers have a calculated LogP of 2.1 , suggesting similar hydrophobicity.

- Synthetic Utility : Positional differences may influence reactivity in coupling or substitution reactions due to electronic effects on the pyridine ring.

Ester Group Variation: Methyl vs. Ethyl Esters

Ethyl 5-chloro-4-methoxypyridine-2-carboxylate (CAS: 1122091-04-6) demonstrates the impact of ester group modification. Key distinctions include:

Heterocyclic Core Modifications: Pyridine vs. Pyrimidine

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) replaces the pyridine ring with a pyrimidine core. Differences include:

Substituent Effects: Chloro, Cyclopropyl, and Amine Groups

5-Chloro-4-cyclopropylpyridin-2-amine (CAS: 1820665-49-3) highlights substituent-driven divergence:

- Amine vs. Ester : The amine group enables hydrogen bonding, enhancing solubility in polar solvents, whereas the ester group increases lipophilicity.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

*Calculated for the 3-carboxylate isomer.

Research Findings and Implications

- Positional Isomerism : The 3-carboxylate isomer’s higher boiling point suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the 4-carboxylate derivative.

- Steric and Electronic Effects : Isopropyloxy groups in the target compound may hinder nucleophilic attacks compared to methoxy or amine substituents in analogs.

Biological Activity

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and comparative analysis with similar compounds.

This compound has the following chemical characteristics:

- Molecular Formula : C10H12ClNO3

- Molecular Weight : 229.67 g/mol

- IUPAC Name : Methyl 5-chloro-2-isopropoxyisonicotinate

- Structural Formula : Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may reduce the production of pro-inflammatory cytokines in immune cells, thereby alleviating inflammation in models of acute and chronic inflammatory diseases. The specific pathways involved in this action are still under investigation but may include modulation of NF-kB signaling.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, leading to altered cellular responses. Ongoing research aims to identify these molecular targets more clearly.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound. The table below summarizes key differences:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Isopropoxy group | Antimicrobial, Anti-inflammatory | Effective against a broad range of bacteria |

| Methyl 5-chloro-2-hydroxypyridine-4-carboxylate | Hydroxyl group | Limited antimicrobial activity | More soluble in water |

| Methyl 5-chloro-2-(methoxy)pyridine-4-carboxylate | Methoxy group | Moderate antibacterial properties | Lower toxicity profile |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

-

Anti-inflammatory Activity :

- In a mouse model of acute inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential therapeutic use in inflammatory conditions .

-

Mechanistic Insights :

- Recent investigations have focused on the compound's interaction with cyclooxygenase enzymes, revealing that it may act as a selective inhibitor, thereby reducing prostaglandin synthesis .

Q & A

Advanced Research Question

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- MD simulations : Explore solvent interactions with GROMACS, focusing on ester hydrolysis kinetics.

- QSPR models : Correlate substituent effects (e.g., Cl, CF₃) with logP and bioavailability .

How can researchers predict biological activity based on structural analogs?

Advanced Research Question

Compare with analogs like Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate, which show enhanced bioactivity due to electron-deficient rings. Pharmacophore mapping identifies the 4-carboxylate and chloro groups as critical for target binding (e.g., kinase inhibition). In vitro assays (IC₅₀) validate predictions, with SAR studies guiding further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.